molecular formula C6H14N2O B1414674 N-methyl-2-(propylamino)acetamide CAS No. 1021141-15-0

N-methyl-2-(propylamino)acetamide

Cat. No.: B1414674
CAS No.: 1021141-15-0
M. Wt: 130.19 g/mol
InChI Key: JGVUSZBDWHKJQV-UHFFFAOYSA-N
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Description

“N-methyl-2-(propylamino)acetamide” is a biochemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of N-methylated compounds like “this compound” often involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .


Chemical Reactions Analysis

The mechanism of the synthesis of “this compound” was studied by the DFT B3PW91/6-311++G (df,p) method. It was found that the rate-limiting step, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 130.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

One significant application of a similar compound, a novel anilidoquinoline derivative, is in the treatment of Japanese encephalitis. This compound demonstrated considerable antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival in infected mice (Ghosh et al., 2008).

Antibacterial, Antifungal, and Anticancer Properties

N-((Diphenylamino)methyl)acetamide, synthesized via the Mannich reaction, along with its complexes with cerium(IV), thorium(IV), and dioxouranium(VI), exhibited notable antibacterial, antifungal, and anticancer activities (Muruganandam et al., 2013).

Applications in Cancer Research

A series of 1,3,4-Oxadiazole derivatives were designed, synthesized, and evaluated as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing potential in small lung cancer treatment (Panchal et al., 2020).

Structural Analysis

In-depth structural analysis of N-(2-Methyl­phen­yl)acetamide revealed insights into the conformation of the acetamide unit, which is crucial for understanding its interactions and applications in various fields (Gowda et al., 2007).

Herbicide Efficacy and Interactions

Research on acetamide herbicides provided insights into their influence on other agricultural chemicals, demonstrating the interplay between different compounds used in agriculture (Simkins et al., 1980).

Opioid Agonist Properties

Studies on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at key positions, indicated potent and selective kappa-opioid agonist properties, highlighting their potential in pain management and neurological research (Barlow et al., 1991).

Spectroscopic Analysis

Investigations into the infrared and Raman spectra of monosubstituted amides, including N-methyl, N-ethyl, N-propyl, and N-butyl acetamides, provided valuable data for protein spectroscopy and the study of homologous series (Beer et al., 1958).

Properties

IUPAC Name

N-methyl-2-(propylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-5-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUSZBDWHKJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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